N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a 3,4-dimethoxyphenethyl group and a 3,5-dimethyl-1H-pyrazol-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine.
Substitution with 3,4-dimethoxyphenethyl Group: The next step involves the introduction of the 3,4-dimethoxyphenethyl group. This can be accomplished through a nucleophilic substitution reaction, where the nicotinamide core reacts with a suitable 3,4-dimethoxyphenethyl halide under basic conditions.
Introduction of the 3,5-dimethyl-1H-pyrazol-1-yl Group: Finally, the 3,5-dimethyl-1H-pyrazol-1-yl group is introduced through a coupling reaction. This can be achieved by reacting the intermediate compound with a 3,5-dimethyl-1H-pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its chemical and biological properties.
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Contains a benzamide core instead of a nicotinamide core, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-15(2)25(24-14)20-8-6-17(13-23-20)21(26)22-10-9-16-5-7-18(27-3)19(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKSQZHGLWIRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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